molecular formula C18H20N2O4 B2965028 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 1396685-13-4

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2965028
CAS No.: 1396685-13-4
M. Wt: 328.368
InChI Key: ZFSARXWHGQKDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that features a spirocyclic structure with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the spirocyclic core through a cyclization reaction.
  • Introduction of the indole moiety via a coupling reaction.
  • Final functionalization to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

  • Use of scalable reaction conditions.
  • Implementation of efficient purification techniques such as chromatography or crystallization.
  • Ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The indole moiety is known to be present in many bioactive compounds, suggesting possible applications in drug discovery.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Compounds with indole structures have been found to exhibit various pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industry, the compound may find applications in the development of new materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione include other spirocyclic compounds and indole derivatives. Examples include:

  • Spiro[3.5]nonane derivatives.
  • Indole-2-carboxylic acid derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic structure with an indole moiety. This dual structural feature may confer unique chemical and biological properties, making it a compound of interest for further research and development.

Biological Activity

The compound 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule characterized by its unique spirocyclic structure and potential biological activity. This article aims to explore the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the spirocyclic core and the introduction of the indole moiety. Common reagents used in the synthesis include organic solvents and catalysts to ensure high selectivity and yield.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and antifungal agent. The following sections detail specific findings related to its biological effects.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial activity against various bacterial strains. For instance, derivatives of spirocyclic compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus625 µg/mL
Compound BPseudomonas aeruginosa1250 µg/mL
Compound CEnterococcus faecalis625 µg/mL

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against Candida albicans. Studies have shown that several derivatives exhibit significant inhibition against this yeast, with some compounds achieving MIC values below 1000 µg/mL .

Table 2: Antifungal Activity of Related Compounds

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
Compound DCandida albicans500 µg/mL
Compound ECandida glabrata750 µg/mL

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells. This may include binding to enzymes or receptors that are crucial for bacterial growth and survival. Further research is required to elucidate these pathways in detail.

Case Studies

Several studies have focused on the biological activity of spirocyclic compounds similar to This compound . For example:

  • Study on Antibacterial Properties : A study published in a peer-reviewed journal demonstrated that derivatives with spirocyclic structures exhibited strong antibacterial activity against resistant strains of bacteria .
  • Antifungal Efficacy : Research highlighted the antifungal properties of related compounds against various fungi, emphasizing their potential as therapeutic agents in treating fungal infections .

Properties

IUPAC Name

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-17(2)23-10-18(11-24-17)8-20(9-18)16(22)15(21)13-7-19-14-6-4-3-5-12(13)14/h3-7,19H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSARXWHGQKDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C(=O)C3=CNC4=CC=CC=C43)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.